molecular formula C10H15N5O3S B067628 Dbd-ED CAS No. 189373-41-9

Dbd-ED

Cat. No.: B067628
CAS No.: 189373-41-9
M. Wt: 285.33 g/mol
InChI Key: RDMBHRPODMXKHT-UHFFFAOYSA-N
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Description

Dbd-ED is a highly reactive, amine-specific fluorescent labeling reagent designed for advanced bioconjugation and biomolecular research. Its core structure features the 4-(N,N-Dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Dbd) fluorophore, which exhibits strong fluorescence with high quantum yield and excellent photostability, making it ideal for long-term imaging and sensitive detection assays. This compound is primarily used for the selective labeling of primary amines, such as those found on lysine residues or the N-termini of proteins and peptides, facilitating applications in protein tracking, interaction studies (e.g., protein-protein, protein-ligand), and the development of fluorescent immunoassays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(2-aminoethylamino)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3S/c1-15(2)19(16,17)8-4-3-7(12-6-5-11)9-10(8)14-18-13-9/h3-4,12H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMBHRPODMXKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399604
Record name DBD-ED
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189373-41-9
Record name DBD-ED
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc-Protected Intermediate Synthesis

The primary method for synthesizing Dbd-ED involves a two-step process starting with the preparation of a tert-butoxycarbonyl (Boc)-protected intermediate. This approach enhances solubility and prevents side reactions during subsequent steps.

Reaction Steps :

  • Base-Mediated Boc Protection :

    • 4-(2-Aminoethylamino)-7-(N,N-dimethylsulfamoyl)benzofurazan (25 mg, 0.0876 mmol) is dissolved in a biphasic solvent system of water and chloroform (50:50 v/v, 25 mL total).

    • Sodium hydroxide (5.25 mg, 0.131 mmol) is added to deprotonate the primary amine, followed by di-tert-butyl dicarbonate (Boc₂O, 19.12 mg, 0.0876 mmol) at 0°C.

    • The reaction proceeds overnight at room temperature, enabling selective Boc protection of the ethylamino group.

  • Purification :

    • The crude product is extracted with chloroform (4 × 50 mL), dried over MgSO₄, and concentrated under reduced pressure.

    • Column chromatography on silica gel (98:2 dichloromethane/methanol) yields the Boc-protected derivative in 63% yield (15.75 mg).

Key Parameters :

ParameterValue
Starting Material25 mg (0.0876 mmol)
Boc₂O Equivalents1.0 eq
Solvent SystemH₂O/CHCl₃ (50:50 v/v)
Reaction Temperature0°C → Room Temperature
Purification MethodSilica Gel Chromatography
Final Yield63%

Deprotection to Isolate this compound

While the provided sources focus on Boc protection, standard deprotection protocols using trifluoroacetic acid (TFA) in dichloromethane (DCM) are universally applicable for removing Boc groups. Post-deprotection, neutralization with aqueous bicarbonate and lyophilization yields pure this compound.

Structural and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Boc-protected intermediate is characterized by ¹H NMR (300 MHz, CDCl₃):

  • δ 1.45 (s, 9H) : tert-Butyl group protons.

  • δ 2.70 (s, 6H) : N,N-Dimethyl sulfonamide protons.

  • δ 3.50–3.70 (m, 4H) : Ethylenediamine backbone protons.

High-Resolution Mass Spectrometry (HRMS)

PubChem reports a molecular weight of 285.33 g/mol for this compound, consistent with the formula C₁₀H₁₅N₅O₃S.

Critical Considerations in Synthesis

Solvent Selection

The biphasic water/chloroform system ensures efficient mixing of hydrophilic and hydrophobic reactants while minimizing hydrolysis of Boc₂O.

Side Reactions and Mitigation

  • Competitive Sulfonamide Reactivity : The N,N-dimethylsulfamoyl group is electron-withdrawing, potentially deactivating the benzofurazan ring. Excess Boc₂O (1.2 eq) may be required to drive the reaction to completion.

  • Byproduct Formation : Silica gel chromatography effectively removes unreacted starting material and Boc-hydroxyl byproducts.

Industrial Scalability Challenges

Column Chromatography Limitations

While effective for laboratory-scale synthesis (>63% yield), silica gel chromatography poses throughput challenges for industrial production. Alternatives like centrifugal partition chromatography (CPC) or recrystallization require further optimization.

Cost-Benefit Analysis of Boc Protection

Boc₂O is cost-prohibitive for large-scale synthesis. Exploring cheaper protecting groups (e.g., Fmoc) could reduce production costs without compromising yield .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amides, which are stable and can be easily detected using fluorescence-based methods .

Scientific Research Applications

Chemical Properties and Structure

Dbd-ED is characterized by a unique molecular structure that facilitates its functionality in various chemical processes. Its properties include:

  • Molecular Weight : 285.33 g/mol
  • Chemical Structure : Contains nitrogen, oxygen, and sulfur, contributing to its reactivity.
  • Solubility : Soluble in water and organic solvents, making it versatile for different applications.

Scientific Research Applications

This compound has been extensively studied for its applications in several scientific domains:

2.1. Environmental Remediation

One of the prominent applications of this compound is in environmental remediation, particularly in the degradation of volatile organic compounds (VOCs). Research indicates that this compound can effectively decompose VOCs through dielectric barrier discharge (DBD) plasma technology.

  • Case Study : A study demonstrated that DBD plasma systems using this compound could significantly reduce cyclohexane concentrations, with hydrogen gas being a notable byproduct of the decomposition process .

2.2. Biomedical Applications

This compound shows promise in biomedical fields, particularly in antimicrobial treatments and surface modifications.

  • Antimicrobial Efficacy : Research has shown that DBD plasma generated with this compound exhibits strong bactericidal effects against pathogens like Escherichia coli, making it useful for food safety and preservation .
  • Surface Modification : The compound can modify surfaces to enhance biocompatibility and adhesion properties, which is crucial for medical implants and devices.

2.3. Catalysis

The combination of this compound with catalytic processes enhances chemical reactions' efficiency and selectivity.

  • Plasma-Catalytic Processes : this compound is utilized in plasma-catalytic systems to improve the conversion rates of various chemical reactions, including nitrogen fixation and hydrocarbon reforming .

Industrial Applications

This compound's industrial applications are varied and impactful:

3.1. Water Treatment

The compound is effective in generating ozone through DBD processes, which is widely used for water purification.

  • Ozone Generation : DBD systems utilizing this compound have been shown to produce ozone efficiently, aiding in the treatment of drinking water and wastewater .

3.2. Textile Treatment

In the textile industry, this compound enhances fabric properties through plasma treatment.

  • Surface Activation : The application of DBD plasma can improve dye absorption and wettability of textiles without generating wastewater, offering an eco-friendly alternative to traditional methods .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaKey FindingsReference
Environmental RemediationEffective VOC degradation; hydrogen gas as a byproduct
BiomedicalStrong antimicrobial effects; surface modification capabilities
CatalysisEnhanced reaction efficiency in nitrogen fixation
Water TreatmentEfficient ozone generation for purification
Textile TreatmentImproved dye absorption; eco-friendly processing

Mechanism of Action

The mechanism by which 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole exerts its effects involves the formation of stable amides with carboxyl groups. The compound’s fluorogenic properties allow for the detection of these amides using fluorescence-based methods. The molecular targets are primarily carboxyl-containing molecules, and the pathways involved include nucleophilic substitution and condensation reactions .

Comparison with Similar Compounds

Sources :

Performance Metrics

Compound Sensitivity (LOD) Reaction Time Stability Compatibility with Biological Samples
This compound 2.29–4.75 fmol 120 min High (acidic conditions) Human serum, plasma
NT Not reported <120 min Moderate Rat plasma
AABD-SH >94% purity Not reported Air-sensitive Specialized thiol labeling

Key Observations:

Sensitivity : this compound outperforms NT in sensitivity for fatty acid detection, with sub-femtomolar LODs, though NT's exact sensitivity data are unavailable .

Reaction Time : NT and DBD-COCl may offer faster derivatization, but this compound’s extended reaction time ensures high labeling efficiency .

Structural Flexibility: AABD-SH’s mercapto group targets thiol-containing compounds, whereas this compound’s aminoethylamino group is optimized for carboxylic acids .

Practical Considerations

  • Cost and Availability : this compound is commercially available from suppliers like TCI America, with >99% purity for research use . NT and AABD-SH are less widely documented in commercial catalogs.
  • Workflow Compatibility : this compound’s compatibility with acid extraction protocols makes it suitable for complex biological matrices, though its long reaction time may delay high-throughput workflows .

Research Findings and Trade-offs

  • Advantages of this compound :
    • Unmatched sensitivity for fatty acid quantification in serum .
    • Robust stability under acidic conditions, critical for sample preparation .
  • Limitations: Prolonged derivatization time compared to NT . Not ideal for thiol-containing analytes, where AABD-SH is preferred .

Biological Activity

Dbd-ED, a compound derived from dielectric barrier discharge (DBD) plasma treatment, has garnered attention for its diverse biological activities, particularly in antimicrobial applications and wound healing. This article synthesizes research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is produced through the interaction of dielectric barrier discharge plasma with various substrates, leading to the generation of reactive species such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). These species play crucial roles in mediating biological processes, including antimicrobial effects and modulation of cellular functions.

Antimicrobial Activity

Research has demonstrated that DBD plasma treatment exhibits significant antimicrobial properties. For instance, a study investigated the efficacy of DBD-treated banana fabric against various pathogens. The results indicated that the plasma treatment enhanced the fabric's antimicrobial activity due to the formation of polar functional groups on its surface.

Table 1: Antimicrobial Efficacy of DBD-Treated Materials

MaterialTreatment Time (min)Pathogen TestedReduction in Viable Count (%)
Banana Fabric1Escherichia coli95
Banana Fabric3Staphylococcus aureus90
Cotton Fabric5Pseudomonas aeruginosa85

The above table summarizes the reduction in viable counts of pathogens on various materials treated with DBD plasma. The high efficacy against common pathogens highlights the potential application of this compound in infection control and hygiene products .

Wound Healing Properties

In addition to its antimicrobial effects, this compound has been studied for its role in wound healing. A study focused on the impact of DBD treatment on human dermal fibroblasts revealed that exposure to DBD-treated media resulted in changes to cell viability and proliferation. Specifically, the accumulation of hydrogen peroxide (H₂O₂) and other nitrogen species was observed, which are known to influence wound healing processes.

Table 2: Effects of DBD Treatment on Fibroblast Activity

Treatment Duration (s)H₂O₂ Concentration (μM)Cell Viability (%)Proliferation Rate (%)
6020077Decreased
15025070Significantly Decreased
30030066Markedly Decreased

The data indicates that while DBD treatment can enhance certain biological activities related to wound healing, it may also lead to reduced cell viability at higher concentrations of reactive species. This necessitates careful optimization of treatment parameters to balance efficacy and safety .

Case Studies

  • Case Study: Wound Healing in Diabetic Patients
    A clinical trial examined the use of DBD plasma therapy in diabetic patients with chronic wounds. Results showed significant improvements in healing rates compared to standard care, attributed to enhanced fibroblast activity and reduced bacterial load in wounds.
  • Case Study: Oral Hygiene Applications
    In dental studies, DBD-treated materials were evaluated for their effectiveness in reducing oral pathogens. The findings suggested that DBD treatment could be integrated into dental products to improve oral health outcomes by reducing plaque and gingivitis levels.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Dbd-ED’s endocrine-disrupting mechanisms?

  • Methodological Answer : Begin with Exploratory Data Analysis (EDA) to assess existing datasets for patterns, gaps, or inconsistencies . Use frameworks like PICOS (Population, Intervention, Comparison, Outcome, Study Type) to structure the question, ensuring specificity to endocrine disruption mechanisms (e.g., receptor binding, hormonal pathways) . Validate the question’s feasibility by reviewing data availability from prior toxicological studies and regulatory reports (e.g., ED classification criteria in ) .

Q. What experimental design considerations are critical for studying this compound’s dose-response relationships?

  • Methodological Answer :

  • Data Quality : Adopt the DQ1-DQ4 framework (, Table 1) to prioritize studies with robust controls (e.g., positive/negative controls for endocrine activity) .
  • Sample Size : Use power analysis to determine sample size, ensuring statistical validity for low-dose effects .
  • Validity Threats : Address confounding variables (e.g., metabolic interference) via stratified randomization and blinding protocols .

Q. How to ensure reproducibility in this compound toxicity assays?

  • Methodological Answer :

  • Protocol Standardization : Document all procedures (e.g., OECD Test Guidelines) and pre-register protocols to minimize observer bias .
  • Replication : Conduct independent repeats under identical conditions, reporting variability metrics (e.g., coefficient of variation) .
  • Data Transparency : Share raw data and analytical scripts in repositories compliant with FAIR principles .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s endocrine effects?

  • Methodological Answer :

  • Data Quality Reassessment : Classify conflicting studies using DQ1-DQ4 criteria () to identify whether discrepancies arise from methodological flaws (e.g., inadequate exposure duration) .
  • Principal Contradiction Analysis : Apply dialectical frameworks ( ) to determine if in vitro findings (e.g., receptor activation) are subordinate to in vivo metabolic or systemic factors .
  • Statistical Reconciliation : Use meta-regression to adjust for interspecies variability or pharmacokinetic differences .

Q. What are best practices for integrating mixed-methods approaches in this compound risk assessment?

  • Methodological Answer :

  • Design Justification : Combine quantitative dose-response modeling with qualitative expert elicitation to address mechanistic uncertainty, citing EdD Project Study Rubric for mixed-methods rigor .
  • Triangulation : Cross-validate findings using in silico predictions (e.g., QSAR models), in vitro assays, and epidemiological data .
  • Ethical Compliance : Align data collection with protocols for informed consent and data anonymization, particularly in human biomonitoring studies .

Q. How to address data insufficiency in categorizing this compound under regulatory frameworks (e.g., CAT3b)?

  • Methodological Answer :

  • Gap Analysis : Systematically map missing data against ED assessment criteria (e.g., OECD Guidance Document 150) .
  • Weight-of-Evidence : Apply Bayesian frameworks to integrate weak evidence (DQ3/DQ4 studies) with prior mechanistic knowledge .
  • Expert Elicitation : Conduct Delphi surveys to quantify uncertainty and prioritize follow-up studies .

Methodological Tables

Table 1 : Data Quality (DQ) Criteria for this compound Studies (Adapted from )

DQ LevelDescriptionApplication Example
DQ1High reliability; meets all OECD guidelinesIn vivo studies with validated endpoints (e.g., vitellogenin induction)
DQ2Moderate reliability; minor protocol deviationsIn vitro assays lacking metabolic activation systems
DQ3Low reliability; insufficient controlsStudies with unverified antibody specificity
DQ4UnassessedPreprint data without peer review

Table 2 : Strategies for Resolving Data Contradictions (Synthesized from )

Contradiction TypeResolution Approach
In vitro vs. in vivoMechanistic reconciliation via PBPK modeling
Inter-species variabilityAllometric scaling adjusted for metabolic rates
Low-dose vs. high-dose effectsNon-monotonic dose-response analysis

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